molecular formula C9H14BrNO3S2 B14912805 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

Cat. No.: B14912805
M. Wt: 328.3 g/mol
InChI Key: UJQIEMSJUMMHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a bromine atom, a methoxypropyl group, and a methylthiophene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the brominated thiophene with a sulfonyl chloride derivative in the presence of a base such as pyridine or triethylamine.

    Alkylation: The final step involves the alkylation of the sulfonamide with 3-methoxypropyl bromide in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4); usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-methoxypropyl)-2-pyridinamine
  • 5-bromo-N-(3-methoxypropyl)-3-methyl-2-pyridinamine
  • 5-bromo-N-(3-methoxypropyl)pyrimidin-2-amine

Uniqueness

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide is unique due to its combination of a bromine atom, a methoxypropyl group, and a methylthiophene ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14BrNO3S2

Molecular Weight

328.3 g/mol

IUPAC Name

5-bromo-N-(3-methoxypropyl)-2-methylthiophene-3-sulfonamide

InChI

InChI=1S/C9H14BrNO3S2/c1-7-8(6-9(10)15-7)16(12,13)11-4-3-5-14-2/h6,11H,3-5H2,1-2H3

InChI Key

UJQIEMSJUMMHNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)NCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.